Methyl (methylsulfinyl)methyl sulfide, also known by its IUPAC name methanesulfinyl(methylsulfanyl)methane, is a sulfur-containing organic compound with the molecular formula and a molecular weight of 124.22 g/mol. This compound is recognized for its role as a methylating agent in organic synthesis, particularly effective in introducing methyl groups into various organic molecules, thus modifying their chemical properties and reactivity. It is also utilized in biological research to study the effects of methylation on biological molecules, with applications in pharmaceutical development and DNA methylation studies .
Methyl (methylsulfinyl)methyl sulfide can be synthesized from methanesulfonic acid and methanol under specific conditions that typically involve low temperatures and the presence of an acid catalyst. It is classified as an organosulfur compound due to its sulfur content, specifically containing both sulfide and sulfoxide functional groups. The compound is hygroscopic and has a characteristic odor, which can pose safety hazards if not handled appropriately .
The primary method for synthesizing methyl (methylsulfinyl)methyl sulfide involves the reaction of methanesulfonic acid with methanol. This process requires careful control of temperature and the use of an acid catalyst to ensure a high yield of the desired product. In industrial applications, this synthesis is scaled up using advanced chemical reactors that optimize reaction conditions for efficiency and purity .
Methyl (methylsulfinyl)methyl sulfide features a unique structure characterized by the presence of both methyl and sulfoxide groups attached to a central sulfur atom. This arrangement contributes to its reactivity in various chemical reactions.
Methyl (methylsulfinyl)methyl sulfide undergoes several types of chemical reactions:
The mechanism of action for methyl (methylsulfinyl)methyl sulfide primarily involves its role as a methylating agent. It facilitates the transfer of methyl groups to various substrates, which can significantly alter their biological activity or chemical properties. The stability and efficacy of this compound can be influenced by factors such as pH, temperature, and the presence of other reactants.
Methyl (methylsulfinyl)methyl sulfide has several scientific applications:
Methyl (methylsulfinyl)methyl sulfide formation is intricately linked to anaerobic microbial sulfur metabolism, particularly within methanogenic archaea and sulfate-reducing bacteria inhabiting anoxic sediments and microbial mats. In these oxygen-depleted environments, the compound arises primarily through methylation reactions involving methanethiol (MeSH) and hydrogen sulfide (H₂S), facilitated by specialized methyltransferase enzymes [4] [5] [6].
Table 1: Key Microbial Genera Implicated in Methyl (Methylsulfinyl)methyl Sulfide Formation via Methylation
Microbial Group | Representative Genera | Primary Metabolic Role | Key Environmental Niche |
---|---|---|---|
Methanogenic Archaea | Methanosarcina, Methanothrix | Methane production via methylated sulfur compound reduction | Anoxic sediments, Digestors |
Sulfate-Reducing Bacteria (SRB) | Desulfovibrio, Desulfobacter | Sulfate reduction coupled to organic matter oxidation | Marine sediments, Microbial mats |
Anaerobic Methylators | Desulfuromonas, Halomonas | MeSH/H₂S methylation producing DMS and derivatives | Hypersaline mats, Marine water |
The core metabolic sequence initiates with assimilatory sulfate reduction yielding H₂S. Subsequent enzymatic methylation steps transform H₂S into MeSH and ultimately dimethyl sulfide (DMS). Under specific oxidative conditions within microbial mats or via enzymatic catalysis, DMS can undergo partial oxidation to yield methyl (methylsulfinyl)methyl sulfide [4] [5]. Crucially, this process serves dual physiological roles: mitigating the cytotoxicity of accumulated H₂S and MeSH, and participating in the anaerobic sulfur redox cycle as a semi-oxidized intermediate [5] [6]. Metagenomic surveys of hypersaline microbial mats reveal high transcriptional activity of genes encoding corrinoid-dependent methyltransferases associated with these methylation pathways, confirming their environmental significance [2] [5].
The enzymatic biosynthesis of methyl (methylsulfinyl)methyl sulfide precursors relies critically on S-adenosylmethionine (SAM)-dependent methyltransferases targeting inorganic sulfide and organic thiols. Two major enzyme families catalyze these methylations: the previously characterized MddA-type enzymes prevalent in soil and sediment bacteria, and the recently discovered MddH family, widespread in marine gammaproteobacteria (e.g., Marinobacter, Halomonas) and some archaea [5].
Table 2: Key Enzymes Catalyzing Sulfide Methylation Steps Relevant to Precursor Formation
Enzyme | Taxonomic Prevalence | Substrate Specificity | Cofactors/Requirements | Key Catalytic Product |
---|---|---|---|---|
MddA | Soil/Sediment Bacteria | H₂S, MeSH | SAM | DMS from MeSH/H₂S |
MddH | Marine Gammaproteobacteria, Archaea | MeSH, H₂S | SAM, Cytosolic localization | DMS from MeSH/H₂S |
DmdC/AcuH | Diverse Bacteria | MMPA (from DMSP demethylation) | - | MeSH |
MegL | Methanogens, Halomonas | L-Methionine | Pyridoxal phosphate | MeSH |
The MddH enzyme functions as a cytosolic SAM-dependent methyltransferase structurally homologous to ubiquinone methyltransferases (UbiE family, COG2226) but exhibiting convergent functional similarity to mammalian thiol methyltransferases (TMTs). AlphaFold structural predictions reveal a compact SAM-binding domain featuring the conserved GxGxG motif critical for SAM cofactor binding. Catalysis proceeds via a direct SN₂ nucleophilic attack by the thiolate anion (MeS⁻ or HS⁻) on the electrophilic methyl group of SAM, generating S-methylated product (MeSH or DMS) and S-adenosylhomocysteine (SAH). The cytosolic localization of MddH facilitates rapid detoxification of intracellularly generated MeSH [5].
Crucially, MeSH substrate arises via multiple pathways:
The resulting DMS is the immediate precursor for methyl (methylsulfinyl)methyl sulfide formation. Partial enzymatic or chemical oxidation of the sulfur atom in DMS yields the sulfinyl derivative. In microbial mats, light-dependent abiotic photooxidation contributes significantly to this oxidation step [4].
Carbon monoxide (CO) serves as a critical energy-conserving electron donor in the anaerobic biosynthesis pathways leading to methyl (methylsulfinyl)methyl sulfide precursors. In anoxic environments like sediments and microbial mats, acetogenic bacteria and some sulfate-reducing bacteria (SRB) utilize the Wood-Ljungdahl pathway for CO oxidation coupled to CO₂ reduction:
4 CO + 2 H₂O → CH₃COO⁻ + H⁺ + 3 CO₂ (ΔG°' = -104 kJ/mol)
This exergonic reaction provides low-potential electrons ([e⁻] ≈ -500 mV) essential for demanding reductive steps in anaerobic metabolism, including the assimilatory reduction of sulfate (SO₄²⁻ → H₂S) which provides the sulfide substrate for subsequent methylation [4] [6].
Furthermore, CO dehydrogenase/acetyl-CoA synthase (CODH/ACS) complexes generate acetyl-CoA, a key carbon source for generating methanogenic precursors like methyl-tetrahydrofolate. This methyl group can be transferred via corrinoid-iron-sulfur proteins onto coenzyme M (H-S-CoM) in methanogens, forming CH₃-S-CoM. While CH₃-S-CoM is primarily a substrate for methanogenesis, methyl transfer to H₂S or MeSH by specific methyltransferases represents a competing process under high sulfide conditions, yielding DMS and subsequently methyl (methylsulfinyl)methyl sulfide [6]. The dependence of sulfate reduction and methanogenesis on CO-derived electrons creates an indirect but critical link between CO oxidation and organosulfur compound biosynthesis.
Table 3: Influence of Electron Donors on Key Metabolic Steps in Methyl (methylsulfinyl)methyl Sulfide Biosynthesis
Electron Donor | Primary Consumers | Key Metabolic Function | Impact on Sulfur Metabolite Flux |
---|---|---|---|
Carbon Monoxide (CO) | Acetogens, Some SRB, Methanogens | Sulfate reduction, Acetyl-CoA synthesis, Methanogenesis | Increases H₂S/MeSH pools, Fuels methyltransferase activity |
Hydrogen (H₂) | SRB, Hydrogenotrophic Methanogens | Sulfate reduction, Methanogenesis | Directly drives H₂S generation; Competes with CO |
Organic Acids (Lactate, Pyruvate) | Fermentative Bacteria, SRB | Substrate-level ATP synthesis, Sulfate reduction | Provides carbon skeletons for amino acids (e.g., Met) |
Diel cycling in microbial mats demonstrates this linkage: Daytime photosynthesis produces organic carbon, stimulating nighttime sulfate reduction fueled by fermentation products. The resulting sulfide surge drives methylation reactions, while oxygen depletion at night inhibits sulfide oxidation, promoting MeSH/DMS accumulation and subsequent partial oxidation [4].
The enzymatic capacity for sulfide methylation exhibits significant phylogenetic variation, influencing the environmental distribution and flux of methyl (methylsulfinyl)methyl sulfide. Comparative genomics and functional assays reveal distinct patterns:
Marine Bacteria (Gammaproteobacteria Dominance): The MddH-type methyltransferase prevails. Its gene (mddH) is present in up to ~5% of seawater and ~15% of coastal sediment bacterial genomes, significantly exceeding the abundance of the soil-associated mddA. Transcript levels of mddH in marine samples rival those of the abundant DMSP lyase gene dddP, indicating substantial in situ activity. Halomonas and Marinobacter strains expressing MddH convert physiologically relevant seawater concentrations of H₂S (4 nM) or MeSH to DMS efficiently. MddH exhibits broad substrate specificity, methylating both H₂S and MeSH with comparable activity (Km for MeSH ~ 0.8 μM). Cytosolic localization supports its role in intracellular thiol detoxification [5].
Soil and Sediment Bacteria (Diverse Taxa): The MddA-type enzyme dominates, particularly in Betaproteobacteria (e.g., Ralstonia, Burkholderia) and Actinobacteria. MddA is a membrane-associated protein with multiple transmembrane helices, differing fundamentally from cytosolic MddH. Its activity is typically enriched in membrane fractions. MddA shows higher relative activity towards MeSH than H₂S compared to MddH. Gene abundance (mddA) can reach 5-76% in soil bacteria but is scarce (<0.5%) in open ocean bacterioplankton [5] [8].
Methanogenic Archaea (Euryarchaeota): Utilize corrinoid-dependent methyltransferases distinct from MddA/H. These enzymes, homologous to soluble coenzyme M methyltransferases (SCMTs) involved in methylotrophic methanogenesis, form part of complex Type 1 mlp gene clusters (MGCs) encoding multiple methyltransferases (Mlps), a corrinoid protein, and a corrinoid reductive activase (Ram/RACE enzyme). Genomic context analysis suggests these clusters function in methyl-selenide recycling or methionine salvage, potentially generating MeSH/DMS precursors indirectly. These clusters are widespread in diverse anaerobic bacteria and archaea, including Clostridium ljungdahlii [2].
Human Gut Microbiota: Primarily utilizes L-methionine degradation via MegL or the DMSP demethylation pathway (in DMSP-utilizing bacteria) to generate MeSH. While dedicated MddA/H homologs are less prevalent, some gut anaerobes possess corrinoid methyltransferases potentially capable of sulfide methylation. Gut-derived MeSH can be methylated abiotically or potentially by host enzymes (TMTs) [5] [8].
Table 4: Phylogenetic Distribution and Properties of Microbial Sulfide Methyltransferases
Enzyme/System | Primary Taxonomic Distribution | Cellular Localization | Relative Activity (H₂S vs MeSH) | Environmental Hotspots |
---|---|---|---|---|
MddH | Marine Gammaproteobacteria (Halomonas, Marinobacter) | Cytosol | MeSH ≈ H₂S (Broad specificity) | Seawater, Coastal Sediments, Hypersaline Mats |
MddA | Soil Bacteria (Betaproteobacteria, Actinobacteria) | Membrane | MeSH > H₂S | Agricultural Soils, Saltmarsh Sediments |
Corrinoid MGC System | Methanogens, Clostridia, Some SRB | Cytosol/Matrix | Specificity varies (Methyl-Species) | Anaerobic Digesters, Anoxic Sediments, Gut |
Mammalian TMT1A/B | Eukaryotes (Non-microbial) | Cytosol | H₂S > MeSH | (Host-mediated conversion of microbial products) |
This phylogenetic diversity underscores the adaptation of methylation pathways to specific environmental niches: Marine systems favor the efficient cytosolic MddH for thiol management in osmotically challenging conditions, soils utilize membrane-associated MddA, and anoxic environments employ complex corrinoid systems often linked to energy conservation or detoxification. The flux towards methyl (methylsulfinyl)methyl sulfide is thus highest in environments combining significant microbial sulfide production, active methylation pathways (MddH or MGCs), and conditions permitting partial sulfur oxidation (e.g., oxic/anoxic interfaces) [2] [4] [5].
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